Notoginsenoside T1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

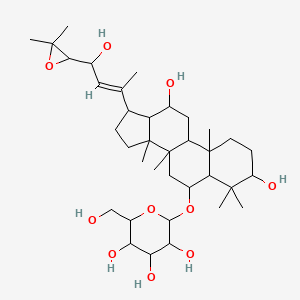

Notoginsenoside T1 is a triterpenoid saponin derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cardioprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Notoginsenoside T1 can be synthesized through various methods, including microwave processing and biotransformation. Microwave processing involves the degradation of saponins from the stems and leaves of Panax notoginseng, resulting in the formation of this compound along with other transformation products . Another method involves the biotransformation of notoginsenoside R1 using a biocatalytic system of Cordyceps sinensis, which produces this compound as a major metabolic product .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification of the compound from Panax notoginseng using advanced extraction techniques such as ultrasonic extraction with aqueous methanol .

Analyse Des Réactions Chimiques

Types of Reactions

Notoginsenoside T1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity of the products.

Major Products Formed

The major products formed from the reactions of this compound include various hydroxylated and glycosylated derivatives, which exhibit enhanced biological activities .

Applications De Recherche Scientifique

Pharmacological Properties

Notoginsenoside T1 exhibits a range of pharmacological effects that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways associated with inflammation. This property is particularly beneficial in conditions characterized by chronic inflammation.

- Cardioprotective Effects : Research indicates that this compound reduces myocardial ischemia/reperfusion injury, suggesting its potential in treating cardiovascular diseases. It acts through modulation of signaling pathways such as transforming growth factor-activated protein kinase 1 (TAK1), c-Jun N-terminal kinase (JNK), and p38, which are crucial in inflammatory and apoptotic processes.

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help mitigate oxidative stress—a contributing factor in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Cardiovascular Disease

This compound has been investigated for its efficacy in treating cardiovascular conditions. Clinical trials have demonstrated that it can improve outcomes in patients with coronary artery disease when combined with conventional therapies. For instance:

- A randomized controlled trial involving 60 patients showed a significant reduction in rehospitalization rates among those treated with Notoginsenoside compared to a placebo group .

Neuroprotection

The neuroprotective effects of this compound have been studied in models of ischemia-reperfusion injury. It has been shown to reduce neuronal apoptosis and promote cell survival through modulation of oxidative stress and inflammation .

Industrial Applications

This compound is also being explored for its potential use in functional foods and nutraceuticals due to its health-promoting properties. Its incorporation into dietary supplements could provide additional benefits related to cardiovascular health and overall wellness.

Table 1: Pharmacological Effects of this compound

Table 2: Clinical Trials Involving this compound

Mécanisme D'action

Notoginsenoside T1 exerts its effects through various molecular targets and pathways. It modulates the activity of key signaling molecules such as transforming growth factor-activated protein kinase 1 (TAK1), c-Jun N-terminal kinase (JNK), and p38, which are involved in inflammatory and apoptotic processes . By inhibiting these pathways, this compound reduces inflammation and cell death, thereby providing protective effects in various disease models .

Comparaison Avec Des Composés Similaires

Notoginsenoside T1 is structurally similar to other ginsenosides such as notoginsenoside R1, ginsenoside Rg3, and ginsenoside Rh2. it is unique in its specific molecular structure and pharmacological profile. Unlike other ginsenosides, this compound has been shown to have a higher potency in certain biological activities, such as cardioprotection and anti-inflammatory effects .

List of Similar Compounds

- Notoginsenoside R1

- Ginsenoside Rg3

- Ginsenoside Rh2

Activité Biologique

Notoginsenoside T1, a saponin derived from the roots of Panax notoginseng, has garnered significant attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is structurally classified among ginsenosides, which are known for their beneficial health effects. Research indicates that this compound exhibits several biological activities, including cardioprotection , anti-inflammatory effects , and regenerative properties .

1. Cardioprotective Effects

This compound has been shown to protect cardiac cells from ischemia/reperfusion injury. In experimental models, it reduces myocardial damage and enhances cardiac function by modulating key signaling pathways. For instance, it influences the activity of transforming growth factor-activated protein kinase 1 (TAK1), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are critical in inflammatory responses and apoptosis regulation.

2. Anti-Inflammatory Properties

The compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. Studies demonstrate that this compound can downregulate the expression of nuclear factor-κB (NF-κB) and other inflammatory markers, thereby reducing inflammation in various tissues.

3. Stem Cell Proliferation and Differentiation

Research highlights this compound's role in promoting the proliferation and differentiation of stem cells, making it a candidate for regenerative medicine applications. Its ability to enhance stem cell activity may facilitate tissue repair and recovery following injury.

The biological effects of this compound are mediated through multiple molecular pathways:

- PI3K/AKT Pathway : This pathway is crucial for cell survival and growth. This compound activates PI3K/AKT signaling, promoting cell proliferation while inhibiting apoptosis.

- MAPK Pathway : By modulating the MAPK pathway, this compound can influence cellular responses to stress and inflammation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other ginsenosides such as Notoginsenoside R1 and Ginsenoside Rg3 but exhibits distinct pharmacological profiles. The following table summarizes key differences:

| Compound | Main Biological Activity | Potency | Structural Features |

|---|---|---|---|

| This compound | Cardioprotection, anti-inflammatory | High | Unique sugar moieties |

| Notoginsenoside R1 | Neuroprotection, anti-diabetic | Moderate | Different sugar configuration |

| Ginsenoside Rg3 | Anti-cancer | Variable | Similar backbone structure |

Case Study 1: Cardioprotection in Animal Models

A study conducted on rats demonstrated that administration of this compound significantly reduced myocardial infarction size compared to control groups. The mechanism involved the upregulation of antioxidant enzymes and downregulation of apoptotic markers .

Case Study 2: Stem Cell Differentiation

In vitro studies indicated that this compound enhanced the differentiation of mesenchymal stem cells into cardiomyocytes. This effect was attributed to its activation of the PI3K/AKT pathway, showcasing its potential in cardiac tissue engineering .

Future Directions

Future research on this compound could focus on:

- Clinical Trials : Evaluating its efficacy in human subjects for cardiovascular diseases.

- Mechanistic Studies : Further elucidating its molecular targets to optimize therapeutic applications.

- Formulation Development : Exploring novel delivery systems to enhance bioavailability and therapeutic outcomes.

Propriétés

Numéro CAS |

343962-53-8 |

|---|---|

Formule moléculaire |

C36H60O10 |

Poids moléculaire |

652.9 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+/t18-,19-,20?,21+,22-,23-,24+,25+,26-,27+,28-,29+,30?,31-,34-,35-,36-/m1/s1 |

Clé InChI |

OUICDHFBMJCDTL-YECPWMCXSA-N |

SMILES |

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |

SMILES isomérique |

C/C(=C\C(C1C(O1)(C)C)O)/[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C |

SMILES canonique |

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.